molecular formula C23H32O5 B1667076 Ácido Bimatoprost CAS No. 38344-08-0

Ácido Bimatoprost

Número de catálogo: B1667076
Número CAS: 38344-08-0
Peso molecular: 388.5 g/mol
Clave InChI: YFHHIZGZVLHBQZ-KDACTHKWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El bimatoprost (forma de ácido libre) es un compuesto orgánico sintético que pertenece a la clase de los análogos de las prostaglandinas. Se deriva del metabolismo del profármaco bimatoprost, que se utiliza principalmente en el tratamiento del glaucoma y la hipertensión ocular. La forma de ácido libre del bimatoprost es conocida por su potente actividad en la reducción de la presión intraocular al aumentar la salida del humor acuoso a través de la vía uveoscleral .

Aplicaciones Científicas De Investigación

Ocular Applications

1.1 Treatment of Glaucoma and Ocular Hypertension

Bimatoprost acid is extensively used as an ocular hypotensive agent. It is effective in lowering intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. The drug works by increasing the outflow of aqueous humor, thus reducing IOP. Studies indicate that bimatoprost acid can be administered in various formulations, including topical solutions and solid implants, providing flexibility in treatment options .

Clinical Findings:

  • A study comparing different concentrations of bimatoprost (0.01% vs 0.03%) found that the lower concentration resulted in less ocular discomfort while maintaining efficacy in IOP reduction .
  • Another investigation highlighted the pharmacokinetics of bimatoprost acid, revealing that it can be detected in the aqueous humor at low concentrations after administration, suggesting effective absorption and action within the eye .
StudyConcentrationIOP ReductionOcular Discomfort
0.01%SignificantLower
Single DoseMeasurableN/A

Dermatological Applications

2.1 Eyelash Growth Stimulation

Bimatoprost acid is also indicated for treating eyelash hypotrichosis, leading to longer, thicker eyelashes. The FDA approved its ophthalmic solution for this cosmetic purpose due to its effectiveness and favorable safety profile .

Clinical Findings:

  • In clinical trials, patients using bimatoprost experienced significant eyelash growth compared to placebo groups, with most reporting satisfaction with the results .
StudyTreatment DurationResults
16 weeksIncreased eyelash length
12 weeksEnhanced density

Other Therapeutic Applications

3.1 Hair Growth

Emerging research indicates that bimatoprost acid may promote hair growth beyond eyelashes. Studies have shown its potential effectiveness in treating conditions like alopecia areata by stimulating hair follicles .

Clinical Findings:

  • A pilot study demonstrated significant hair regrowth in patients treated with topical bimatoprost acid over a specified duration .
StudyConditionTreatment DurationResults
Alopecia Areata24 weeksNotable regrowth

3.2 Fat Reduction

Bimatoprost acid has been investigated for localized fat reduction and inhibition of adipocyte differentiation. Preliminary studies suggest it may help reduce subcutaneous fat when applied topically .

Clinical Findings:

  • A clinical trial indicated a reduction in localized fat deposits among participants using formulations containing bimatoprost acid .
StudyApplication TypeResults
Topical ApplicationFat reduction observed

Mecanismo De Acción

El mecanismo de acción del bimatoprost (forma de ácido libre) implica su interacción con los receptores de prostaglandinas en el ojo. El bimatoprost se hidroliza a su forma activa, ácido bimatoprost, que luego activa los receptores FP de prostaglandina. Esta activación conduce a un aumento de la salida del humor acuoso a través de la vía uveoscleral, lo que reduce la presión intraocular . Además, el bimatoprost mejora la vía de salida sensible a la presión, contribuyendo aún más a sus efectos hipotensores oculares .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación del bimatoprost (forma de ácido libre) implica varios pasos sintéticos. Un método común incluye la hidrólisis del bimatoprost, que es un profármaco amida. La reacción de hidrólisis generalmente se lleva a cabo en condiciones ácidas o básicas para producir la forma de ácido libre. Las condiciones de reacción pueden variar, pero un enfoque común implica el uso de ácido clorhídrico o hidróxido de sodio como agente de hidrólisis .

Métodos de Producción Industrial: En entornos industriales, la producción de bimatoprost (forma de ácido libre) a menudo implica la cristalización del compuesto a partir de un solvente adecuado. Por ejemplo, la solución de bimatoprost se puede diluir con solventes no polares como pentano, hexano o heptano, seguido de cristalización. El proceso de cristalización se puede optimizar ajustando factores como la temperatura, la concentración, la velocidad de enfriamiento y la agitación .

Análisis De Reacciones Químicas

Tipos de Reacciones: El bimatoprost (forma de ácido libre) experimenta varias reacciones químicas, incluida la hidrólisis, la oxidación y la reducción. Estas reacciones son esenciales para su estabilidad y eficacia en aplicaciones farmacéuticas .

Reactivos y Condiciones Comunes:

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen la forma de ácido libre del bimatoprost y sus diversos productos de degradación. Estos productos generalmente se analizan mediante técnicas como la cromatografía líquida de alto rendimiento (HPLC) y la espectrometría de masas (MS) para garantizar la pureza y la estabilidad del compuesto .

Comparación Con Compuestos Similares

El bimatoprost (forma de ácido libre) a menudo se compara con otros análogos de las prostaglandinas como el latanoprost, el tafluprost y el travoprost. Estos compuestos comparten mecanismos de acción similares pero difieren en sus estructuras químicas y perfiles farmacológicos .

Compuestos Similares:

Unicidad: El bimatoprost (forma de ácido libre) es único debido a su potente actividad y doble mecanismo de acción, que incluye tanto la actividad similar a la prostamida como la activación directa de los receptores de prostaglandinas. Esta acción dual contribuye a su alta eficacia en la reducción de la presión intraocular y la promoción del crecimiento del cabello .

Actividad Biológica

Bimatoprost acid, a derivative of the synthetic prostamide bimatoprost, has garnered attention for its biological activity, particularly in the context of intraocular pressure (IOP) reduction in glaucoma treatment. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of bimatoprost acid, including its pharmacodynamics, receptor interactions, and clinical implications.

Overview of Bimatoprost Acid

Bimatoprost is primarily used as an ophthalmic solution to manage glaucoma and ocular hypertension. Upon administration, it is metabolized into bimatoprost acid, which is believed to exert its therapeutic effects. The biological activity of bimatoprost acid is characterized by its interaction with specific receptors and its influence on ocular physiology.

Receptor Interactions:
Bimatoprost acid acts primarily through prostaglandin FP receptors, but evidence suggests it may also interact with distinct receptors not traditionally associated with prostaglandins. Studies indicate that bimatoprost acid can stimulate phosphoinositide hydrolysis and mobilize intracellular calcium levels in various cell types, including human ciliary muscle cells and trabecular meshwork cells .

Comparative Potency:
Research comparing the potency of bimatoprost acid to latanoprost acid reveals mixed results. While some studies suggest that bimatoprost acid may exhibit greater potency at certain receptors, others indicate that it has lower functional potency in human trabecular meshwork cells compared to latanoprost acid . For instance, one study reported an EC50 of 112 nM for bimatoprost acid versus 34.7 nM for latanoprost acid in human trabecular meshwork cells .

Pharmacokinetics

Concentration Levels:
Clinical studies have measured the concentrations of bimatoprost acid in aqueous humor after topical administration. One study found mean concentrations of 5.0 nM at 1 hour and 6.7 nM at 3 hours post-application, significantly lower than those of latanoprost acid . These findings suggest that despite lower concentrations, bimatoprost can effectively reduce IOP.

Absorption and Metabolism:
Bimatoprost is noted for its unique pharmacokinetic profile; it is not significantly metabolized in systemic circulation after topical application, which contrasts with other prostaglandin analogs . This characteristic may contribute to its efficacy and safety profile in long-term use.

Clinical Efficacy

IOP Reduction:
Multiple clinical trials have demonstrated the efficacy of bimatoprost in reducing IOP. For instance, a study comparing bimatoprost with timolol showed that patients treated with bimatoprost achieved significantly lower IOP levels over a 12-month period .

Side Effects and Tolerability:
Bimatoprost is generally well-tolerated; however, side effects such as conjunctival hyperemia and ocular discomfort can occur. A comparative study found that a lower concentration (0.01%) formulation resulted in less ocular discomfort compared to a higher concentration (0.03%) formulation .

Data Summary

Study Findings Significance
Camras et al., 2007 Bimatoprost acid shows varied potency across different cell types.Indicates complexity in receptor interactions.
Clinical Trial A Bimatoprost 0.01% reduces ocular discomfort compared to 0.03%.Suggests potential for improved patient compliance.
Clinical Trial B Bimatoprost provides superior IOP control compared to timolol.Supports its use as a first-line therapy for glaucoma.
Pharmacokinetic Study Low levels of bimatoprost acid detected post-application; effective IOP reduction noted.Highlights effective pharmacodynamics despite low concentration levels.

Case Studies

  • Case Study on Efficacy: A randomized trial involving patients with uncontrolled glaucoma demonstrated that those treated with bimatoprost experienced a more significant reduction in IOP compared to traditional therapies over six months.
  • Case Study on Tolerability: A cohort study assessed patient-reported outcomes regarding ocular discomfort when using different concentrations of bimatoprost, revealing that lower concentrations were associated with higher tolerability.

Propiedades

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHHIZGZVLHBQZ-KDACTHKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316541
Record name Bimatoprost acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38344-08-0
Record name Bimatoprost acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38344-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-Phenyl-18,19,20-trinorprostaglandin F2alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038344080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimatoprost acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl}-5-heptenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIMATOPROST ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2683MK55HG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bimatoprost Acid
Reactant of Route 2
Bimatoprost Acid
Reactant of Route 3
Bimatoprost Acid
Reactant of Route 4
Bimatoprost Acid
Reactant of Route 5
Bimatoprost Acid
Reactant of Route 6
Bimatoprost Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.